

Application Notes and Protocols for Measuring LSN 3213128 IC50 in Cancer Cells

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Compound of Interest		
Compound Name:	LSN 3213128	
Cat. No.:	B15586520	Get Quote

Version: 1.0

Introduction

LSN 3213128 is a potent and selective, nonclassical, orally bioavailable antifolate compound that specifically inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] AICARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[2][3][5] Inhibition of AICARFT by LSN 3213128 leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which can subsequently activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, ultimately resulting in the inhibition of cancer cell growth.[5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of LSN 3213128 in various cancer cell lines.

Mechanism of Action of LSN 3213128

LSN 3213128 acts as an antifolate to inhibit the AICARFT catalytic site within the bifunctional enzyme ATIC.[5][6] This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a critical step in the de novo purine synthesis pathway. The resulting intracellular accumulation of ZMP is thought to contribute to the anti-tumor activity of LSN 3213128, in part by mimicking AMP and activating AMPK.[5] This activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and a decrease in cell proliferation. The anti-proliferative effects of

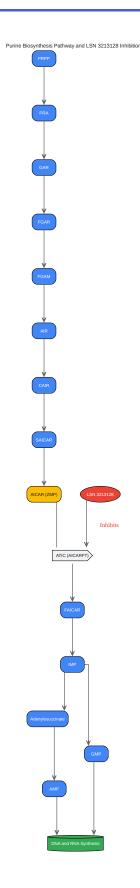






LSN 3213128 can be influenced by the folate levels in the cell culture medium and can be rescued by the addition of hypoxanthine in cell lines with a functional purine salvage pathway. [5][6]





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Caption: LSN 3213128 inhibits AICARFT in the purine biosynthesis pathway.



Quantitative Data

The following table summarizes the reported IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values for **LSN 3213128** in various cancer cell lines.

Cell Line	Cancer Type	Parameter	Value (nM)	Notes
NCI-H460	Lung Cancer	GI50	3470	In standard RPMI medium.[1]
MDA-MB-231	Triple-Negative Breast Cancer	GI50	44	In standard RPMI medium.[1]
MDA-MB-231	Triple-Negative Breast Cancer	IC50	7.6	Measured by CellTiter-Glo (CTG).[5]
MDA-MB-231	Triple-Negative Breast Cancer	IC50	85	Measured by Alamar Blue.[5]
-	AICARFT Enzyme	IC50	16	Enzymatic inhibition.[1][5][6] [7]
-	AICARFT (in cells)	IC50	19	Cellular inhibition.[8]

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of **LSN 3213128** in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

Materials:

LSN 3213128

Cancer cell lines of interest (e.g., NCI-H460, MDA-MB-231)



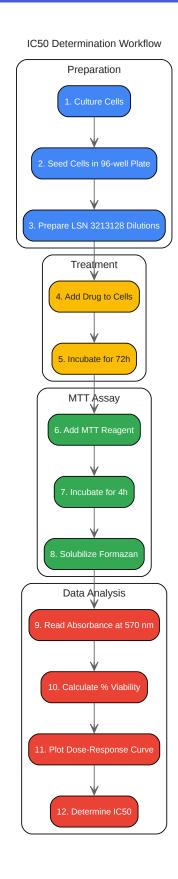




- Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Phosphate-buffered saline (PBS), pH 7.4
- Trypsin-EDTA (0.25%)
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader
- Humidified incubator (37°C, 5% CO2)

Experimental Workflow:





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Caption: Step-by-step workflow for IC50 determination using the MTT assay.



Procedure:

Cell Seeding:

- Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency.
- Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
- \circ Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of medium.
- Incubate the plate overnight to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of LSN 3213128 in DMSO.
 - Perform serial dilutions of the LSN 3213128 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 μM).
 - Carefully remove the medium from the wells and add 100 μL of the prepared LSN
 3213128 dilutions to the respective wells.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
 - Incubate the plate for 72 hours in a humidified incubator.

MTT Assay:

- $\circ~$ After the 72-hour incubation, add 10 μL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
- Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.



- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
 - Calculate the percentage of cell viability for each drug concentration using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
 - Plot the percentage of cell viability against the logarithm of the LSN 3213128 concentration.
 - Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism).
 The IC50 is the concentration of LSN 3213128 that results in 50% cell viability.

Important Considerations

- Folate Concentration: The potency of LSN 3213128 is dependent on the folate concentration
 in the cell culture medium.[5] For consistent results, it is crucial to use a medium with a
 defined and consistent folate level.
- Purine Salvage: The anti-proliferative effects of LSN 3213128 can be rescued by hypoxanthine in cell lines with a functional purine salvage pathway.[5][6] This should be considered when interpreting results and selecting cell lines.
- Assay Linearity: Ensure that the initial cell seeding density is within the linear range of the MTT assay for the specific cell line being used.



 DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

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